molecular formula C19H27ClN2O3 B6753123 N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide

N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide

Cat. No.: B6753123
M. Wt: 366.9 g/mol
InChI Key: RZKGWPLZHWLCDO-UHFFFAOYSA-N
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Description

N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chlorophenoxy group, and an oxane carboxamide moiety, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c20-16-3-5-18(6-4-16)25-13-11-22-9-7-17(8-10-22)21-19(23)15-2-1-12-24-14-15/h3-6,15,17H,1-2,7-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKGWPLZHWLCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2CCN(CC2)CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate electrophile.

    Formation of the Oxane Carboxamide Moiety: The oxane ring is typically formed through cyclization reactions, and the carboxamide group is introduced via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide: shares structural similarities with other piperidine derivatives and chlorophenoxy compounds.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-yl-methanol exhibit similar chemical properties and reactivity.

    Chlorophenoxy Compounds: Compounds such as 4-chlorophenoxyacetic acid and 4-chlorophenoxyethanol have related functional groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

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